C.I. Pigment Yellow 74

Description

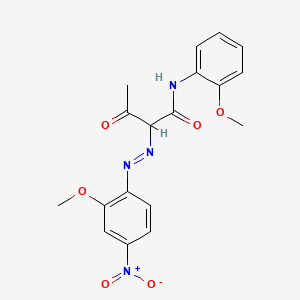

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O6/c1-11(23)17(18(24)19-13-6-4-5-7-15(13)27-2)21-20-14-9-8-12(22(25)26)10-16(14)28-3/h4-10,17H,1-3H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTISORAUJJGACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O6 | |

| Record name | C.I. PIGMENT YELLOW 74 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025920, DTXSID90859963 | |

| Record name | C.I. Pigment Yellow 74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. pigment yellow 74 is a bright yellow powder. Considerable change and tendency to sublime when heated to melting point. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Other Solid, Bright yellow solid; [CAMEO] | |

| Record name | C.I. PIGMENT YELLOW 74 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanamide, 2-[2-(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 74 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | C.I. PIGMENT YELLOW 74 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6358-31-2 | |

| Record name | C.I. PIGMENT YELLOW 74 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pigment Yellow 74 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Yellow 74 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 2-[2-(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT YELLOW 74 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85338B499O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. PIGMENT YELLOW 74 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

559 °F (technical) (NTP, 1992) | |

| Record name | C.I. PIGMENT YELLOW 74 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

C.I. Pigment Yellow 74 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Yellow 74 is a monoazo pigment belonging to the arylide yellow class of colorants.[1] It is a significant commercial pigment valued for its bright, greenish-yellow shade, high tinting strength, and good lightfastness.[2] Chemically, it is an azo compound characterized by the presence of the diazene (B1210634) (-N=N-) functional group connecting two aromatic rings.[3] Its preparation involves the azo coupling of a diazonium salt derived from 2-methoxy-4-nitroaniline (B147289) with the coupling agent 2-methoxyacetoacetanilide.[1] This pigment is widely utilized in various industrial applications, including printing inks, paints, coatings, and plastics.[4] For research and development purposes, a thorough understanding of its chemical structure, physicochemical properties, and analytical characterization is essential.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a central azo linkage between a substituted nitrophenyl group and an acetoacetanilide (B1666496) moiety. The molecule is known to be relatively flat, a conformation that is reinforced by intramolecular hydrogen bonding.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide[5] |

| CAS Number | 6358-31-2[6] |

| C.I. Number | 11741[6] |

| Molecular Formula | C₁₈H₁₈N₄O₆[6] |

| Molecular Weight | 386.36 g/mol [6] |

| Synonyms | Hansa Brilliant Yellow 5GX, Arylide Yellow GY, Dalamar Yellow[6] |

| InChI Key | ZTISORAUJJGACZ-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)--INVALID-LINK--[O-])OC |

Physicochemical and Performance Properties

This compound is a bright yellow powder.[6] Its physical and performance characteristics make it suitable for a range of applications. Key properties are summarized in the tables below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid, Powder[1] |

| Color | Bright yellow with a greenish hue[5] |

| Melting Point | 290-293 °C (decomposes)[1][7] |

| Solubility | Insoluble in water (<1 mg/mL at 20 °C)[5][7] |

| Density | 1.436 g/cm³[1][7] |

Table 3: Performance and Fastness Properties of this compound

| Property | Rating/Value |

| Lightfastness | Good to Very Good |

| Heat Resistance | Up to 200 °C[8] |

| Water Resistance | 5 (Excellent)[8] |

| Oil Resistance | 5 (Excellent)[8] |

| Acid Resistance | 5 (Excellent)[8] |

| Alkali Resistance | 5 (Excellent)[8] |

| Migration Resistance | Fair to Good |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a classic azo coupling reaction. The process involves two main stages: the diazotization of an aromatic amine and the subsequent coupling with a coupling agent.[1][9]

Materials:

-

2-Methoxy-4-nitroaniline (Red Base B)

-

Hydrochloric acid (30% solution)

-

Sodium nitrite (B80452) (30% solution)

-

2-Methoxyacetoacetanilide (o-methoxybisacetanilide)

-

Sodium hydroxide (B78521) (30% solution)

-

Acetic acid (98% solution)

-

Ice

-

Distilled water

-

Potassium iodide-starch paper

Procedure:

Step 1: Preparation of the Diazonium Salt Solution

-

In a diazotization reactor, add 48 kg of 2-methoxy-4-nitroaniline to 500 kg of water and 100 kg of 30% hydrochloric acid.

-

Stir the mixture for 30-60 minutes to ensure complete dissolution.

-

Cool the solution to below -5 °C using an ice bath, maintaining a pH of 0.5-2.

-

Slowly add 66 kg of a 30% sodium nitrite solution while maintaining the low temperature and stirring.

-

Continue the reaction for 30-90 minutes. Monitor the presence of excess nitrous acid by testing with potassium iodide-starch paper (a blue color indicates excess). The resulting solution is the diazonium salt of 2-methoxy-4-nitroaniline.[10]

Step 2: Preparation of the Coupling Solution

-

In a separate reactor, dissolve 65 kg of 2-methoxyacetoacetanilide in 1500 kg of water and 98 kg of 30% sodium hydroxide solution.

-

Stir until a clear solution is obtained and adjust the temperature to 25 °C.

-

In the coupling reactor, add 20 kg of 98% acetic acid.[10]

Step 3: Coupling Reaction

-

Slowly add the prepared diazonium salt solution to the coupling solution containing 2-methoxyacetoacetanilide over a period of approximately one hour.

-

Maintain the temperature of the reaction mixture at around 15 °C with the addition of ice as needed.

-

After the addition is complete, the pH of the slurry should be approximately 4.3.

-

The resulting yellow pigment slurry is then heated to 95-100 °C and held at this temperature for one hour to facilitate pigment crystallization.[11]

Step 4: Post-Treatment and Isolation

-

Cool the pigment slurry to 70 °C.

-

Isolate the pigment by filtration.

-

Wash the filter cake with water until it is free of soluble salts (chloride-free).

-

Dry the purified pigment in an oven at 70 °C.[11]

Caption: Synthesis Pathway of this compound.

Analytical Characterization Workflow

A general workflow for the comprehensive characterization of synthesized this compound is presented below. This involves a combination of spectroscopic and chromatographic techniques to confirm the identity, purity, and properties of the pigment.

Caption: General Experimental Workflow for Pigment Characterization.

Spectroscopic and Chromatographic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule. The spectrum provides a unique fingerprint for the compound. Key expected vibrational bands include those corresponding to N-H, C=O, C=C, N=N, and C-O stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the pigment molecule and is directly related to its color. Due to its extended conjugated system, this compound exhibits strong absorption in the visible region of the electromagnetic spectrum. The maximum absorption (λmax) is typically observed around 449 nm.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the detailed molecular structure of this compound. Studies have indicated that the molecule exists predominantly in the ketohydrazone tautomeric form.[5] The ¹H NMR spectrum would show characteristic signals for the aromatic protons, methoxy (B1213986) protons, methyl protons, and the N-H proton.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC can be employed to assess the purity of this compound and to separate it from any starting materials or by-products. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier (e.g., phosphoric or formic acid) is suitable for this purpose.[13]

Safety and Handling

This compound is an azo compound. Azo compounds as a class can be explosive when suspended in air at specific concentrations.[6] It is important to handle the dry powder with care to avoid dust formation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound. The detailed experimental protocols and analytical workflows serve as a valuable resource for researchers and scientists working with this important organic pigment. The provided data, presented in clear tables and diagrams, facilitates a deeper understanding of its characteristics and applications in various scientific and industrial fields.

References

- 1. Pigment Yellow 74 - Wikipedia [en.wikipedia.org]

- 2. DuraPaint®6174 Pigment Yellow 74 | Fineland Chem [finelandchem.com]

- 3. Azo coupling - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Buy this compound | 6358-31-2 | >98% [smolecule.com]

- 6. Pigment Yellow 74 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pigment Yellow 74 | 6358-31-2 [chemicalbook.com]

- 8. Characterization of complex photosynthetic pigment profiles in European deciduous tree leaves by sequential extraction and reversed-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. US4457783A - Stabilized opaque form of this compound - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to C.I. Pigment Yellow 74

CAS Number: 6358-31-2 Chemical Name: 2-((2-Methoxy-4-nitrophenyl)azo)-N-(2-methoxyphenyl)-3-oxobutanamide

This technical guide provides a comprehensive overview of C.I. Pigment Yellow 74, a monoazo pigment widely utilized for its vibrant greenish-yellow hue.[1][2] It serves as a critical resource for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, safety, and analytical methods.

Physicochemical Properties

This compound is a bright yellow powder.[3] It is characterized by its high tinting strength, good lightfastness, and thermal stability, making it a preferred choice in numerous industrial applications.[2] The pigment is insoluble in water.[3][4][5]

| Property | Value | Source |

| Molecular Formula | C18H18N4O6 | [3][6] |

| Molecular Weight | 386.36 g/mol | [6] |

| Appearance | Bright yellow powder | |

| Melting Point | 293 °C (559.4 °F) | |

| Density | 1.28 - 1.51 g/cm³ | [7] |

| Water Solubility | < 1 mg/mL at 20 °C | [3] |

| Oil Absorption | 35-45 g/100g | [7] |

| pH Value | 6-7 | [4][7] |

| Specific Surface Area | 14 - 48 m²/g | [7] |

Synthesis

The synthesis of this compound is typically achieved through an azo coupling reaction. The general method involves the diazotization of 4-nitro-2-anisidine, which is then coupled with acetoacet-o-anisidide.[3]

The following protocol is a representative example of the synthesis process:

Step 1: Preparation of Diazonium Salt Solution

-

Add 48 kg of 4-nitro-2-anisidine (Red base B) to a mixture of 100 kg of 30% hydrochloric acid and 500 kg of water in a diazotization reactor.[8]

-

Stir the mixture for 30-60 minutes to ensure complete dissolution.[8]

-

Cool the solution to below -5°C, maintaining a pH of 0.5-2.[8]

-

Slowly add 66 kg of a 30% sodium nitrite (B80452) solution while stirring.[8]

-

Continue the reaction for 30-90 minutes, ensuring a positive test for excess nitrous acid using potassium iodide-starch paper. The resulting diazonium salt solution is used in the next step.[8]

Step 2: Preparation of Coupling Solution

-

In a separate reactor, add 65 kg of o-methoxybisacetanilide and 98 kg of 30% sodium hydroxide (B78521) solution to 1500 kg of water.[8]

-

Stir the mixture until the solid is completely dissolved and adjust the temperature to 25°C.[8]

-

Add 20 kg of 98% acetic acid solution to the coupling reactor.[8]

Step 3: Coupling Reaction

-

The previously prepared diazonium salt solution is added to the coupling solution over a period of approximately one hour.[9]

-

The resulting slurry of the yellow pigment is then heated to 95-100°C with steam over 30 minutes and held at this temperature for one hour to facilitate pigment crystallization and stabilization.[9]

Step 4: Post-Treatment

-

The pigment slurry is cooled to 70°C.[9]

-

The pigment is isolated by filtration.[9]

-

The filter cake is washed with water to remove any soluble salts.[9]

-

The final product is dried at 70°C.[9]

Toxicological Profile

This compound is considered to have low acute toxicity. However, as with any fine powder, inhalation of dust should be avoided.

| Route | Species | Value | Source |

| Oral | Rat | LD50 > 5000 mg/kg | [10] |

-

Mutagenicity: Mutagenicity data has been reported, but no adverse effects in humans are expected at levels below occupational exposure limits when handled appropriately.[6][10]

-

Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[6]

| Test | Species | Result | Duration | Source |

| Toxicity to fish | Danio rerio | NOEC > saturation level | 96 h | [11] |

| Toxicity to daphnia | Daphnia magna | Data available | - | [11] |

| Toxicity to algae | Desmodesmus subspicatus | EC50 > 2 mg/L | 72 h | [11] |

| Toxicity to microorganisms | Activated sludge | NOEC > 1000 mg/L | 3 h | [11] |

Safety and Handling

Standard laboratory safety practices should be employed when handling this compound.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][10]

-

Skin Contact: Wash the affected area with soap and water.[6][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

Ingestion: Rinse mouth with water and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[6][10]

-

Respiratory Protection: Use an approved respirator if dust is generated.[6][12]

-

Skin and Body Protection: Wear protective clothing to minimize skin contact.[6]

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water mist, or Halon extinguisher.[3][12]

-

Hazards from Combustion: May emit toxic fumes, including oxides of carbon and nitrogen, under fire conditions.[10]

-

Special Precautions: Azo dyes can be explosive when suspended in air at specific concentrations.[3][5] Firefighters should wear self-contained breathing apparatus (SCBA).[10]

In case of a spill, the following steps should be taken:

-

Avoid dust formation. Moisten the spilled solid with water.[5]

-

Use personal protective equipment.

-

Carefully transfer the dampened material to a suitable container for disposal.[5]

-

Use absorbent paper dampened with water to clean up any remaining material.[3][5]

-

Seal all contaminated materials in a vapor-tight plastic bag for disposal.[3][5]

-

Wash the contaminated area with a soap and water solution.[3][5]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.

-

Method: Reverse Phase (RP) HPLC[13]

-

Column: Newcrom R1 HPLC column[13]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[13]

-

Application: This method can be used for purity assessment and for the isolation of impurities in preparative separation. It is also suitable for pharmacokinetic studies.[13]

Applications

This compound is a commercially significant pigment due to its versatility.[1] Its primary applications are in the coatings and printing ink industries.[1]

-

Paints and Coatings: It is extensively used in water-based decorative paints, solvent-based paints, industrial paints, and emulsion paints.[1][2][14][15]

-

Printing Inks: It is suitable for a variety of printing inks, including water-based, solvent-based, and paste inks for flexographic and gravure printing.[1][7][14]

-

Other Uses: The pigment is also found in pigment pastes for paper, adhesives, and in tattoo inks.[2][15][16]

Conclusion

This compound is a high-performance organic pigment with a well-defined physicochemical and toxicological profile. Its bright greenish-yellow shade, combined with good fastness properties, ensures its continued importance across various industrial sectors. Adherence to established safety and handling protocols is essential to ensure its safe use in research and manufacturing environments. The analytical methods outlined provide a robust framework for quality control and further investigation of this compound.

References

- 1. Voxco | Blogs | Protective Coating [voxco.in]

- 2. PIGMENT YELLOW 74 - Ataman Kimya [atamanchemicals.com]

- 3. Pigment Yellow 74 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sypigment.com [sypigment.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. cncolorchem.com [cncolorchem.com]

- 7. epsilonpigments.com [epsilonpigments.com]

- 8. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. US4457783A - Stabilized opaque form of this compound - Google Patents [patents.google.com]

- 10. dyespigments.net [dyespigments.net]

- 11. echemi.com [echemi.com]

- 12. zeyachem.net [zeyachem.net]

- 13. This compound | SIELC Technologies [sielc.com]

- 14. Pigment Yellow 74 - CAS No.6358-31-2 - Hansa Yellow 5GX - HANGZHOU HAN-COLOR CHEMICAL CO., LTD. / HPP [hc-pigment.com]

- 15. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 16. researchgate.net [researchgate.net]

Molecular formula and weight of Pigment Yellow 74

An In-depth Technical Guide on the Molecular Properties of Pigment Yellow 74

For researchers, scientists, and drug development professionals, a precise understanding of the molecular characteristics of any compound is paramount. This guide provides a focused overview of the molecular formula and weight of Pigment Yellow 74, a common organic pigment. It is important to note that there are conflicting reports in publicly available data regarding its precise chemical structure. This guide will present the available information to ensure clarity and accuracy in research and development endeavors.

Molecular Identity of Pigment Yellow 74

Pigment Yellow 74 is an organic compound from the monoazo pigment family, characterized by its vibrant greenish-yellow hue. It finds application in various industries, including paints, inks, and plastics. While it is widely identified by its Colour Index (C.I.) number 11741, there appears to be a discrepancy in the reported molecular formula and, consequently, its molecular weight.

The majority of chemical suppliers and technical databases report the molecular formula as C18H18N4O6 with a corresponding molecular weight of approximately 386.36 g/mol .[1][2][3][4][5][6] This corresponds to the IUPAC name 2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide.[7]

However, another molecular formula, C17H16N4O5, with a molecular weight of 356.33 g/mol , is also associated with C.I. Pigment Yellow 74 in some chemical databases.[8] The IUPAC name for this structure is 3-hydroxy-2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-phenylbut-2-enamide.[8]

This discrepancy is important for researchers to consider, as the difference in a methoxy (B1213986) group (O-CH3) versus a direct phenyl linkage will affect the molecule's polarity, solubility, and reactivity. For any experimental work, it is crucial to confirm the identity of the specific Pigment Yellow 74 being used through analytical methods such as mass spectrometry and NMR spectroscopy.

Data Presentation

The following table summarizes the two reported molecular identities for Pigment Yellow 74 for easy comparison.

| Property | Reported Value 1 | Reported Value 2 |

| Molecular Formula | C18H18N4O6[1][2][3][4][5][6] | C17H16N4O5[8] |

| Molecular Weight | 386.36 g/mol [1][2][3][4][6] | 356.33 g/mol [8] |

| IUPAC Name | 2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide[7] | 3-hydroxy-2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-phenylbut-2-enamide[8] |

| CAS Number | 6358-31-2[1][3][5][6] | Not explicitly linked to this formula in searches |

Logical Relationship Diagram

The following diagram illustrates the divergent information regarding the molecular properties of Pigment Yellow 74.

Caption: Divergent reported molecular properties of Pigment Yellow 74.

References

- 1. union-pigment.com [union-pigment.com]

- 2. Pigment Yellow 74 - Wikipedia [en.wikipedia.org]

- 3. pigment yellow 74|pigment yellow 74 manufacturer [qj-chem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. additivesforpolymer.com [additivesforpolymer.com]

- 6. Pigment Yellow 74 synthesis - chemicalbook [chemicalbook.com]

- 7. Pigment Yellow 74 - SY Chemical Co., Ltd. [sypigment.com]

- 8. C.I.Pigment Yellow 74 (C.I.11741) | C17H16N4O5 | CID 146159384 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of C.I. Pigment Yellow 74 via Azo Coupling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of C.I. Pigment Yellow 74, an organic pigment of significant commercial importance, primarily utilized in the coatings and ink industries. The synthesis is achieved through a classic azo coupling reaction, a cornerstone of industrial organic synthesis. This document details the reaction mechanism, provides structured experimental protocols, and presents key quantitative data in a clear, tabular format for ease of comparison.

Core Synthesis Pathway: Azo Coupling

The synthesis of this compound is a two-step process:

-

Diazotization: The primary aromatic amine, 2-methoxy-4-nitroaniline (B147289) (also known as 4-nitro-o-anisidine), is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using sodium nitrite (B80452).

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, acetoacet-o-anisidide (N-(2-methoxyphenyl)-3-oxobutanamide), to form the final azo pigment, this compound.[1] The coupling reaction is sensitive to pH and is generally carried out in a neutral to slightly acidic medium.[2]

The overall chemical transformation is depicted in the reaction scheme below.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound, based on established procedures.[3][4][5]

Preparation of the Diazonium Salt Solution

This procedure outlines the diazotization of 2-methoxy-4-nitroaniline.

Materials:

-

2-methoxy-4-nitroaniline

-

Concentrated Hydrochloric Acid (35%)

-

Sodium Nitrite

-

Ice

-

Water

-

Sulfamic Acid (for quenching excess nitrous acid)

Procedure:

-

In a suitable reactor, dissolve 2-methoxy-4-nitroaniline in a mixture of water and concentrated hydrochloric acid.

-

Cool the resulting solution to 0-5 °C using an ice bath.

-

Slowly add an aqueous solution of sodium nitrite to the cooled amine solution while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for a specified duration (typically 30-60 minutes) after the addition of sodium nitrite is complete.

-

Test for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, the excess nitrous acid can be quenched by the addition of a small amount of sulfamic acid.

-

The resulting diazonium salt solution should be kept cold and used immediately in the subsequent coupling reaction.

Preparation of the Coupling Component Solution

This procedure describes the preparation of the acetoacet-o-anisidide solution for the coupling reaction.

Materials:

-

Acetoacet-o-anisidide

-

Sodium Hydroxide

-

Acetic Acid

-

Water

Procedure:

-

In a separate reactor, dissolve acetoacet-o-anisidide in an aqueous solution of sodium hydroxide.

-

Adjust the temperature of the solution to the desired coupling temperature (typically around 20 °C).

-

Just before the coupling reaction, the pH of the coupling component solution is typically adjusted by the addition of acetic acid to create a buffered system.

Azo Coupling Reaction

This is the final step where the diazonium salt and the coupling component are reacted to form the pigment.

Procedure:

-

Slowly add the cold diazonium salt solution to the prepared coupling component solution with vigorous stirring.

-

The rate of addition should be controlled to maintain the desired reaction temperature and pH.

-

The coupling reaction is typically carried out over a period of 1-2 hours.

-

After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.

-

The resulting pigment slurry is then subjected to post-treatment steps.

Post-Treatment of the Pigment

Post-treatment is crucial for obtaining the desired physical and chemical properties of the pigment.

Procedure:

-

Heating: The pigment slurry is often heated to a higher temperature (e.g., 80-95 °C) to promote crystal growth and improve pigment properties.[4][6]

-

Filtration and Washing: The pigment is isolated by filtration and washed thoroughly with water to remove any soluble impurities and salts.

-

Drying: The washed pigment cake is dried in an oven at a controlled temperature (e.g., 70-80 °C) to obtain the final dry pigment powder.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various sources for the synthesis of this compound.

Table 1: Reactant Quantities for Diazotization

| Reactant | Molar Mass ( g/mol ) | Example Quantity (parts by weight) | Reference |

| 2-methoxy-4-nitroaniline | 168.15 | 16.8 | [4] |

| Hydrochloric Acid (31%) | 36.46 | 30.3 | [4] |

| Sodium Nitrite (40%) | 69.00 | 17.7 | [4] |

| Water | 18.02 | 36 | [4] |

Table 2: Reactant Quantities for Coupling Reaction

| Reactant | Molar Mass ( g/mol ) | Example Quantity (parts by weight) | Reference |

| Acetoacet-o-anisidide | 207.23 | 25.25 | [4] |

| Sodium Hydroxide | 40.00 | 6.25 | [4] |

| Water | 18.02 | 350 | [4] |

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₈N₄O₆ | [1] |

| Molar Mass | 386.36 g/mol | [1] |

| Melting Point | 290-293 °C (decomposes) | [1][8] |

| Density | 1.436 - 1.51 g/cm³ | [1][9] |

| Oil Absorption | 27 - 55 ml/100g | [9][10] |

| pH Value (10% slurry) | 5.5 - 8.0 | [9][10] |

| Average Particle Size | 0.08 - 0.18 µm | [7][9] |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the laboratory synthesis of this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via azo coupling is a well-established and robust industrial process. By carefully controlling reaction parameters such as temperature, pH, and stoichiometry, a high-quality pigment with desirable properties can be consistently produced. This guide provides the fundamental knowledge and detailed protocols necessary for researchers and scientists to successfully synthesize and further investigate this important colorant. The provided quantitative data serves as a valuable reference for experimental design and process optimization.

References

- 1. Pigment Yellow 74 - Wikipedia [en.wikipedia.org]

- 2. Azo Coupling [organic-chemistry.org]

- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. US5176750A - Azo pigment compositions and process for their preparation - Google Patents [patents.google.com]

- 5. US20030140819A1 - Pigment yellow 74 and printing ink composition - Google Patents [patents.google.com]

- 6. US4457783A - Stabilized opaque form of this compound - Google Patents [patents.google.com]

- 7. Pigment Yellow 74 synthesis - chemicalbook [chemicalbook.com]

- 8. PIGMENT YELLOW 74 - Ataman Kimya [atamanchemicals.com]

- 9. Pigment Yellow 74 - SY Chemical Co., Ltd. [sypigment.com]

- 10. tecmos.com [tecmos.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Pigment Yellow 74 (PY74)

For Researchers, Scientists, and Drug Development Professionals

Pigment Yellow 74 (PY74) is a monoazo arylide pigment that is widely utilized across various industries, including inks, coatings, plastics, and tattoo inks, for its vibrant greenish-yellow hue and good performance properties.[1][2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of PY74, detailed experimental protocols for their determination, and visual representations of key processes.

Chemical Identity

-

Chemical Name: 2-((2-Methoxy-4-nitrophenyl)azo)-N-(2-methoxyphenyl)-3-oxobutanamide[4]

-

C.I. Name: Pigment Yellow 74[4]

-

Synonyms: Arylide Yellow 5GX, Hansa Brilliant Yellow 5GX[7][8]

Physical and Chemical Properties

The physical and chemical properties of Pigment Yellow 74 are summarized in the tables below. These properties can vary slightly depending on the specific grade, particle size, and surface treatment of the pigment.[2]

General Physical Properties

| Property | Value | Source(s) |

| Physical State | Solid, powder | [1][9] |

| Color | Bright, greenish-yellow powder | [1][4] |

| Odor | Odorless | [10][11] |

| Density | 1.28 - 1.51 g/cm³ | [1][5] |

| Specific Surface Area | 14 - 70 m²/g | [2][5] |

| Melting Point | 275 - 293 °C (decomposes) | [1][6] |

| Particle Shape | Rod or needle | [1] |

| Average Particle Size | 0.18 - 2.50 µm | [1][10] |

Solubility and Dispersibility

| Solvent | Solubility | Source(s) |

| Water | Insoluble (<0.1 g/100 mL at 20 °C) | [1][12][13] |

| Organic Solvents (e.g., DMSO, DMF, Methanol) | Very low solubility | [12] |

PY74 is known for its good dispersibility in various media, including water-based and solvent-based systems.[1][2]

Fastness and Resistance Properties

The fastness properties are rated on a scale of 1 to 8 for lightfastness (where 8 is excellent) and 1 to 5 for resistance properties (where 5 is excellent).

| Property | Rating/Value | Source(s) |

| Lightfastness (Full Shade) | 5 - 7 | [1][5][14] |

| Lightfastness (Reduced Tint) | 5 - 6 | [5][14] |

| Heat Stability | 140 - 220 °C | [1][14] |

| Water Resistance | 5 | [1] |

| Oil Resistance | 4 - 5 | [1] |

| Acid Resistance | 5 | [1] |

| Alkali Resistance | 5 | [1] |

| Alcohol Resistance | 4 - 5 | [1] |

| Migration Resistance | 4 - 5 | [5] |

Experimental Protocols

Detailed methodologies for determining the key properties of Pigment Yellow 74 are outlined below. These protocols are based on established international standards.

Synthesis of Pigment Yellow 74

Pigment Yellow 74 is synthesized via an azo coupling reaction. The general workflow involves the diazotization of an aromatic amine followed by coupling with a coupling agent.[1][6][15]

Methodology:

-

Diazotization: 2-Methoxy-4-nitroaniline is dispersed in an aqueous solution of hydrochloric acid and cooled to below 0°C.[3] A solution of sodium nitrite is then added slowly to form the diazonium salt solution. The reaction is typically stirred for 30-90 minutes, ensuring the temperature remains low.[3]

-

Preparation of Coupling Agent: Acetoacet-o-anisidide is dissolved in an aqueous sodium hydroxide solution. The pH is then adjusted with acetic acid to precipitate the coupling agent as a fine suspension.[3][16]

-

Coupling Reaction: The diazonium salt solution is gradually added to the suspension of the coupling agent with stirring. The coupling reaction forms the insoluble pigment slurry.[3][16]

-

Post-Treatment: The pigment slurry is heated (e.g., to 90°C) to promote crystal growth and stabilize the pigment form. The pigment is then isolated by filtration, washed with water to remove soluble salts, and dried. The dried pigment is then ground to the desired particle size.[16]

Determination of Lightfastness

The lightfastness of PY74 is determined by exposing a sample to a light source that simulates natural daylight and assessing the resulting color change. This protocol is based on ISO 105-B02 and ASTM D4303.[17][18][19][20]

Methodology:

-

Sample Preparation: A dispersion of PY74 is prepared in a suitable binder (e.g., acrylic emulsion). The dispersion is then applied as a uniform film onto a substrate (e.g., a test card). A portion of the sample is masked to serve as an unexposed reference.[21]

-

Exposure: The prepared sample, along with a set of Blue Wool standards (references with known lightfastness), is placed in a xenon arc weathering chamber.[19][22] The chamber is programmed to simulate indoor daylight filtered through window glass with controlled irradiance, temperature, and humidity.[11][17]

-

Evaluation: After a specified radiant exposure, the sample is removed. The color difference between the exposed and unexposed areas is assessed visually using the Grey Scale for Change in Colour (ISO 105-A02) or instrumentally using a spectrophotometer to calculate the color difference (ΔE*). The lightfastness rating (on a scale of 1 to 8) is assigned by comparing the fading of the sample to that of the Blue Wool standards.[19][20]

Determination of Heat Stability

The heat stability of PY74 is evaluated by observing the color change of the pigment when held at elevated temperatures in a binder system. This protocol is based on ISO 787-21.[5][7][16][21]

Methodology:

-

Sample Preparation: The pigment is dispersed into a suitable heat-resistant binder, such as an alkyd-melamine stoving enamel.[21] The dispersion is then applied to several test panels at a uniform thickness.[15]

-

Heating: One panel is cured at a reference temperature that does not cause color change. The other panels are heated in an oven at progressively higher temperatures (e.g., in 20°C increments) for a fixed duration (e.g., 30 minutes).[15]

-

Evaluation: After cooling, the color of the panels heated at higher temperatures is compared to the reference panel. The heat stability is reported as the maximum temperature at which no significant color change is observed.[15][21] Alternatively, a Thermogravimetric Analyzer (TGA) can be used to determine the decomposition temperature of the pure pigment powder.[1][10]

Determination of Chemical Resistance

The resistance of PY74 to acids and alkalis is determined by exposing the pigment to chemical solutions and observing any color change. This protocol is based on general pigment testing methods such as DIN EN ISO 105-A03.[8][23]

Methodology:

-

Preparation: A cured paint film containing PY74 is prepared. Standardized acidic (e.g., 5% HCl) and alkaline (e.g., 5% NaOH) solutions are also prepared.

-

Exposure: The paint film is immersed in the respective chemical solutions for a specified period (e.g., 24 hours) at ambient temperature.

-

Evaluation: The film is then removed, rinsed with deionized water, and dried. The change in color is assessed by comparing the treated sample with an untreated sample. The resistance is rated on a 1-5 scale, where 5 indicates no change.[8][24]

Signaling Pathways and Biological Interactions

Currently, there is limited research available in the public domain regarding specific signaling pathways directly modulated by Pigment Yellow 74 in the context of drug development. Its primary applications are as a colorant, and toxicological studies are mainly focused on its safety as such. As an azo dye, there is a potential for reductive cleavage of the azo bond to form aromatic amines, which would be a primary area of interest for toxicological and metabolic pathway studies.

Conclusion

Pigment Yellow 74 is a versatile organic pigment with a well-documented profile of physical and chemical properties. Its good lightfastness, heat stability, and chemical resistance make it suitable for a wide range of applications. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of these properties, which is essential for quality control, material selection, and regulatory compliance in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. Preparation method of C.I. pigment yellow 74 - Eureka | Patsnap [eureka.patsnap.com]

- 4. scribd.com [scribd.com]

- 5. BS EN ISO 787-21:2017 General methods of test for pigments and extenders Comparison of heat stability of pigments using a stoving medium [en-standard.eu]

- 6. measurecolour.com.my [measurecolour.com.my]

- 7. Standard - General methods of test for pigments and extenders - Part 21: Comparison of heat stability of pigments using a stoving medium (ISO 787-21:1979) SS-EN ISO 787-21:2017 - Swedish Institute for Standards, SIS [hub.sis.se]

- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 9. BS EN ISO 787-5:1995 | 30 Nov 1982 | BSI Knowledge [knowledge.bsigroup.com]

- 10. benchchem.com [benchchem.com]

- 11. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]

- 12. US4457783A - Stabilized opaque form of this compound - Google Patents [patents.google.com]

- 13. tandfonline.com [tandfonline.com]

- 14. store.astm.org [store.astm.org]

- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 16. standards.iteh.ai [standards.iteh.ai]

- 17. micomlab.com [micomlab.com]

- 18. Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000 - Textile Tester [darongtester.com]

- 19. ISO 105-B02 | Q-Lab [q-lab.com]

- 20. fyitester.com [fyitester.com]

- 21. benchchem.com [benchchem.com]

- 22. patents.justia.com [patents.justia.com]

- 23. standards.iteh.ai [standards.iteh.ai]

- 24. hengyitek.com [hengyitek.com]

A Technical Guide to the Solubility of C.I. Pigment Yellow 74 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Pigment Yellow 74, an organic pigment widely used in various industrial applications. A thorough understanding of its solubility is critical for formulation development, quality control, and toxicological assessment. This document compiles available quantitative data, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively published in publicly available literature. The pigment is generally characterized by its low solubility and high stability, which are desirable properties for its primary applications in inks, coatings, and plastics.[1] However, some sources provide qualitative and semi-quantitative information regarding its fastness to various solvents.

The following table summarizes the available data on the solvent resistance of this compound. The fastness is rated on a scale of 1 to 5, where 5 indicates the highest resistance to bleeding or dissolution.

| Organic Solvent | Fastness Rating (1-5) |

| Ethanol | 4 |

| Butanol | 4 |

| Ethyl Glycol | 3-4 |

| Butyl Acetate | 3-4 |

| Methyl Ethyl Ketone | 3 |

| White Spirit | 3-4 |

| Xylene | 3 |

| Dibutyl Phthalate | 3-4 |

| Linseed Oil | 4-5 |

Source: Data compiled from supplier technical datasheets.[1]

It is important to note that "fastness" is a measure of the pigment's resistance to bleeding in the presence of a solvent, which is related to but not a direct measure of solubility. A higher fastness rating corresponds to lower solubility. For more precise quantitative analysis, experimental determination is necessary. One source indicates a water solubility of less than 1 mg/mL at 20°C (68°F).[2][3]

Experimental Protocol for Determining Pigment Solubility

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound powder

-

Selected organic solvents (e.g., ethanol, acetone, toluene, ethyl acetate)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm or smaller, solvent-compatible)

-

UV-Vis Spectrophotometer or analytical balance

-

Glass vials with solvent-resistant caps

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a glass vial.

-

Pipette a known volume of the desired organic solvent into the vial. The amount of pigment should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined empirically by taking measurements at different time points until the concentration of the dissolved pigment remains constant.

-

-

Separation of Undissolved Solids:

-

After the equilibration period, remove the vial from the shaker and allow it to stand undisturbed for a short period to allow the larger particles to settle.

-

To completely separate the undissolved pigment, centrifuge the suspension at a high speed (e.g., 5000 rpm) for a specified time (e.g., 15-30 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter compatible with the solvent.

-

The concentration of the dissolved pigment in the filtrate can be determined by one of the following methods:

-

Spectrophotometric Method:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Create a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the filtered sample solution (diluting if necessary to fall within the linear range of the calibration curve).

-

Determine the concentration of the pigment in the sample by interpolating from the calibration curve.

-

-

Gravimetric Method:

-

Accurately pipette a known volume of the filtered supernatant into a pre-weighed, dry container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the pigment.

-

Once the solvent is completely removed, re-weigh the container with the dried pigment residue.

-

The solubility can be calculated from the mass of the residue and the volume of the aliquot taken.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), and specify the temperature at which the measurement was made.

-

It is advisable to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of pigment solubility.

Caption: Experimental workflow for determining pigment solubility.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers conduct their own solubility tests using the solvents and conditions relevant to their work to obtain precise and reliable data.

References

A Technical Guide to the Melting Point and Thermal Stability of Pigment Yellow 74

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point and thermal stability of Pigment Yellow 74 (PY 74), a monoazo pigment widely utilized for its vibrant greenish-yellow hue. Understanding the thermal characteristics of this pigment is crucial for its effective application in various fields, including industrial coatings, printing inks, and potentially in specialized drug delivery systems where thermal processing is involved. This document outlines key quantitative data, detailed experimental protocols for thermal analysis, and a logical workflow for assessing these properties.

Core Thermal Properties of Pigment Yellow 74

Pigment Yellow 74 exhibits a defined melting point and application-dependent thermal stability. It is characterized by a tendency to sublime and undergo considerable changes when heated to its melting point[1][2][3]. The thermal decomposition of the pigment typically commences at temperatures between 160°C and 210°C[1].

Quantitative Thermal Data

The following table summarizes the key thermal properties of Pigment Yellow 74, compiled from various sources.

| Thermal Property | Value | Notes |

| Melting Point | 275 - 293 °C | Some sources indicate decomposition occurs at or near the melting point.[1][4] |

| Technical Melting Point | ~292.8 °C (559 °F) | As reported by the National Toxicology Program (NTP, 1992).[2] |

| Onset of Thermal Decomposition | 160 - 210 °C | Based on thermogravimetric analysis (TGA).[1] |

| Heat Resistance (Paints) | 140 - 180 °C | Suitable for most decorative and industrial coating applications.[1][5] |

| Heat Resistance (Inks) | 93 - 140 °C | Reduced thermal stability compared to paint formulations.[1][5] |

Experimental Protocols for Thermal Analysis

Accurate determination of the melting point and thermal stability of Pigment Yellow 74 requires standardized experimental procedures. The following are detailed methodologies for key analytical techniques.

Capillary Melting Point Determination

This method is a fundamental technique for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed. Pure substances typically exhibit a sharp melting point, while impurities can cause a depression and broadening of the melting range[6][7].

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[6]

-

Capillary tubes (thin-walled, sealed at one end)[8]

-

Mortar and pestle[9]

-

Thermometer or digital temperature probe[6]

Procedure:

-

Sample Preparation: The Pigment Yellow 74 sample must be completely dry and in a fine powder form. If necessary, grind the sample using a mortar and pestle to achieve a homogenous, fine powder[9].

-

Capillary Loading: Introduce the powdered pigment into the open end of a capillary tube to a filling level of 2-3 mm[8]. Tap the sealed end of the tube gently on a hard surface to pack the sample tightly.

-

Initial Rapid Determination: Place the capillary tube in the melting point apparatus and heat rapidly to obtain an approximate melting point. This provides a target range for a more precise measurement[6].

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the apparatus to a temperature approximately 10-15°C below the estimated melting point. Then, increase the temperature at a slow, controlled rate (e.g., 1-2°C per minute)[6][8].

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample[6].

Thermogravimetric Analysis (TGA)

TGA is employed to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical technique for determining the thermal stability and decomposition profile of materials.

Principle: By monitoring the weight loss of a sample as it is heated, TGA can identify the temperatures at which decomposition and other mass-loss events occur[10][11].

Apparatus:

-

Thermogravimetric analyzer with a high-precision balance[12]

-

Sample pans (typically platinum or alumina)

-

Controlled atmosphere system (e.g., nitrogen for inert, air or oxygen for oxidative studies)[10]

Procedure:

-

Sample Preparation: Weigh a small, representative sample of Pigment Yellow 74 (typically 5-10 mg) and place it into a tared TGA sample pan[10].

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to establish an inert atmosphere[10].

-

Heating Program: Initiate a dynamic heating program, typically from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600°C), at a constant heating rate (e.g., 10°C/min)[13].

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition. The temperatures at which the rate of weight loss is at a maximum (from the derivative of the TGA curve) indicate the points of most rapid decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting and to quantify the enthalpy of these transitions.

Principle: As the sample undergoes a thermal event like melting, it will absorb more heat than the reference material to maintain the same temperature. This difference in heat flow is detected and plotted against temperature, resulting in a peak that can be analyzed to determine the melting point and heat of fusion[14].

Apparatus:

-

Differential Scanning Calorimeter[14]

-

Sample pans and lids (typically aluminum)

-

Crimper for sealing the pans

-

Controlled atmosphere system[14]

Procedure:

-

Sample Preparation: Weigh a small amount of the Pigment Yellow 74 sample (typically 2-5 mg) into a DSC pan. Securely seal the pan with a lid using a crimper.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Heating Program: Begin a controlled heating program, for instance, from ambient temperature to a temperature above the melting point (e.g., 320°C) at a defined heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen)[14].

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the pigment. The onset temperature of this peak is typically taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

- 1. Buy C.I. Pigment Yellow 74 | 6358-31-2 | >98% [smolecule.com]

- 2. Pigment Yellow 74 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PIGMENT YELLOW 74 - Ataman Kimya [atamanchemicals.com]

- 4. Pigment Yellow 74 - SY Chemical Co., Ltd. [sypigment.com]

- 5. pigments.com [pigments.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. mt.com [mt.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 12. etamu.edu [etamu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. torontech.com [torontech.com]

Spectroscopic Profile of C.I. Pigment Yellow 74: A Technical Guide

Introduction

C.I. Pigment Yellow 74 is a monoazo organic pigment widely utilized in various industrial applications, including paints, inks, and plastics, owing to its vibrant greenish-yellow hue, good color strength, and low viscosity.[1] Chemically identified as 2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide, its CAS number is 6358-31-2. A thorough understanding of its spectroscopic properties is crucial for quality control, material identification, and research and development purposes. This technical guide provides an in-depth overview of the Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: UV-Visible Spectroscopic Data

| Parameter | Value | Reference |

| Maximum Absorption (λmax) | 439-498 nm | [1] |

Note: The exact λmax is dependent on the solvent used for analysis.

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| ~3200-3400 | N-H stretching (amide) | [1] |

| ~2800-3000 | C-H stretching (aromatic and aliphatic) | [2] |

| ~1670 | C=O stretching (amide I) | [2] |

| 1575-1630 | N=N stretching (azo group) | [1] |

| ~1540 | N-H bending and C-N stretching (amide II) | [2] |

| ~1500 | C=C stretching (aromatic) | [2] |

| ~1250 | C-O stretching (aryl ether) | [2] |

| ~1220 | C-N stretching | [2] |

Note: Peak positions are approximate and can vary slightly based on the sampling technique (e.g., ATR, KBr pellet).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

UV-Visible (UV-Vis) Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the pigment in a suitable transparent solvent (e.g., dimethylformamide, chloroform (B151607), or ethanol) to a known concentration. The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Prepare a blank sample containing only the pure solvent.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Calibrate the instrument by running a baseline correction with the blank cuvette filled with the solvent.

-

Fill a quartz cuvette with the prepared pigment solution.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Scan the sample across a wavelength range of approximately 200 nm to 800 nm.

-

The resulting spectrum will show the absorbance as a function of wavelength. The wavelength at which the highest absorbance is recorded is the λmax.

-

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

A common method for analyzing solid pigments is Attenuated Total Reflectance (ATR)-FTIR.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the powdered this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Measurement:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Initiate the sample scan. The instrument will direct an infrared beam into the ATR crystal, where it will interact with the sample.

-

The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are usually co-added to improve the signal-to-noise ratio.

-

The resulting FTIR spectrum plots transmittance or absorbance against wavenumber (cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)). The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the analyte's signals.

-

Transfer the solution to a clean 5 mm NMR tube.

-

The final volume should be approximately 0.6-0.7 mL.

-

-

Instrumentation and Measurement:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

The instrument is "locked" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

The magnetic field homogeneity is optimized through a process called "shimming."

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve sensitivity. A greater number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The acquired data is then Fourier-transformed to generate the NMR spectrum, which plots signal intensity versus chemical shift (in parts per million, ppm).

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a pigment.

Caption: Generalized workflow for the spectroscopic analysis of pigments.

References

Unveiling the Solid-State Architecture of C.I. Pigment Yellow 74: A Technical Guide

An In-depth Review for Researchers and Scientists in Material Science and Drug Development

C.I. Pigment Yellow 74 (PY74), a monoazo arylide pigment, is a commercially significant colorant valued for its vibrant greenish-yellow hue and good lightfastness. Beyond its industrial applications in inks, coatings, and plastics, the molecular and crystal structure of PY74 provides a compelling case study in the interplay of molecular conformation and intermolecular forces that dictate the solid-state properties of organic materials. This technical guide offers a detailed examination of the crystal structure of this compound, presenting key crystallographic data, outlining experimental methodologies, and visualizing its structural characteristics. This information is of particular relevance to researchers in materials science, crystallography, and drug development, where understanding crystal packing and non-covalent interactions is paramount.

Crystallographic Profile of this compound

The definitive crystal structure of this compound, chemically identified as α-(2-methoxy-4-nitrophenylhydrazono)-α-aceto-2'-methoxyacetanilide, was elucidated by Whitaker and Walker in 1987. Their single-crystal X-ray diffraction study revealed that the compound crystallizes in the triclinic system with the space group Pī. This centrosymmetric space group implies that the asymmetric unit contains one molecule, with the full unit cell being generated by inversion symmetry.

The crystallographic data for this compound is summarized in the table below.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a | 10.729(2) Å |

| b | 11.976(2) Å |

| c | 7.628(1) Å |

| α | 103.43(1)° |

| β | 110.28(1)° |

| γ | 88.06(1)° |

| Volume | 892.6(3) ų |

| Z | 2 |

| Radiation | Cu Kα |

| Temperature | Room Temperature |

| Final R-factor | 7.2% for 3385 reflections |

Table 1: Crystallographic data for this compound.

Molecular Conformation and Tautomerism

A crucial aspect of the molecular structure of this compound is its existence in the hydrazone tautomeric form rather than the azo form. This is a common feature in related acetoacetanilide (B1666496) pigments. The hydrazone configuration is stabilized by a network of four intramolecular hydrogen bonds, which constrain the molecule to a nearly planar conformation. This planarity is a key factor influencing the pigment's chromophoric properties and its packing in the solid state.

Supramolecular Assembly: Dimerization and Columnar Stacking

Beyond the intramolecular forces, the crystal structure of this compound is significantly influenced by intermolecular hydrogen bonding. Each molecule participates in one intermolecular hydrogen bond, leading to the formation of centrosymmetric dimers. These planar dimers then stack in columns, a common packing motif for planar organic molecules, driven by van der Waals forces. This hierarchical organization from molecule to dimer to columnar stack is fundamental to the pigment's thermal and chemical stability.

Experimental Methodologies

While the seminal paper by Whitaker and Walker provides the definitive structure, detailed experimental protocols for the synthesis and single-crystal growth are often sought by researchers aiming to reproduce or build upon this work. The following sections outline generalized procedures based on common practices for this class of compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a classical azo coupling reaction. The general procedure involves two main steps:

-

Diazotization: 2-methoxy-4-nitroaniline is diazotized using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form the corresponding diazonium salt.

-

Coupling: The diazonium salt solution is then slowly added to a solution of the coupling component, 2-methoxyacetoacetanilide, dissolved in an alkaline medium. The pH is carefully controlled during the coupling reaction to ensure the formation of the desired product. The resulting pigment precipitates from the solution and is then filtered, washed, and dried.

Single-Crystal X-ray Diffraction